molecular formula C12H13N3O3 B15219222 Acetic (1-ethyl-1H-benzo[d]imidazol-2-yl)carbamic anhydride

Acetic (1-ethyl-1H-benzo[d]imidazol-2-yl)carbamic anhydride

Cat. No.: B15219222
M. Wt: 247.25 g/mol
InChI Key: XSIXPQSUECJPPW-UHFFFAOYSA-N
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Description

Acetic (1-ethyl-1H-benzo[d]imidazol-2-yl)carbamic anhydride is a complex organic compound that features an imidazole ring, a carbamic anhydride group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetic (1-ethyl-1H-benzo[d]imidazol-2-yl)carbamic anhydride typically involves the reaction of 1-ethyl-1H-benzo[d]imidazole with acetic anhydride and a carbamic acid derivative. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or ethanol. The reaction mixture is then purified using column chromatography to isolate the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and in-line purification systems can enhance the efficiency of the synthesis. The reaction conditions are optimized to minimize by-products and maximize the yield of this compound .

Chemical Reactions Analysis

Types of Reactions

Acetic (1-ethyl-1H-benzo[d]imidazol-2-yl)carbamic anhydride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Acetic (1-ethyl-1H-benzo[d]imidazol-2-yl)carbamic anhydride has several scientific research applications:

Mechanism of Action

The mechanism of action of Acetic (1-ethyl-1H-benzo[d]imidazol-2-yl)carbamic anhydride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity. Additionally, the carbamic anhydride group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of protein function .

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-1H-benzo[d]imidazole: A precursor in the synthesis of Acetic (1-ethyl-1H-benzo[d]imidazol-2-yl)carbamic anhydride.

    Acetic anhydride: Used in the synthesis of various acylated compounds.

    Carbamic acid derivatives: Commonly used in the synthesis of carbamic anhydrides

Uniqueness

This compound is unique due to its combination of an imidazole ring and a carbamic anhydride group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

(1-ethylbenzimidazol-2-yl)carbamoyl acetate

InChI

InChI=1S/C12H13N3O3/c1-3-15-10-7-5-4-6-9(10)13-11(15)14-12(17)18-8(2)16/h4-7H,3H2,1-2H3,(H,13,14,17)

InChI Key

XSIXPQSUECJPPW-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N=C1NC(=O)OC(=O)C

Origin of Product

United States

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